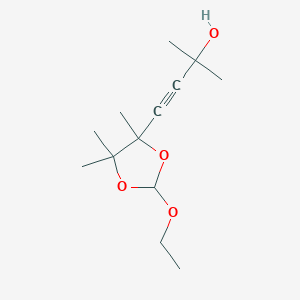
2,6,10,14-Tetramethylpentadecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14-Tetramethylpentadecan-3-one, also known as pristane, is a naturally occurring saturated terpenoid alkane. It is a colorless, odorless liquid that is found in small quantities in various natural sources, including shark liver oil and mineral oil. The compound has the molecular formula C19H40 and a molecular weight of 268.52 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14-Tetramethylpentadecan-3-one can be achieved through several methods. One common method involves the hydrogenation of phytol, a diterpene alcohol, in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as shark liver oil. The oil is subjected to fractional distillation to isolate pristane. This method is preferred due to the high yield and purity of the compound obtained .
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14-Tetramethylpentadecan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6,10,14-Tetramethylpentadecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the calibration of retention indices.
Biology: Employed in the study of immune responses and as an adjuvant in vaccine formulations.
Medicine: Investigated for its potential anti-inflammatory and anti-tumor properties.
Industry: Utilized as a lubricant and in the formulation of cosmetics and personal care products.
Mecanismo De Acción
The mechanism of action of 2,6,10,14-Tetramethylpentadecan-3-one involves its interaction with various molecular targets and pathways. In biological systems, it is known to modulate immune responses by activating macrophages and inducing the production of cytokines. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Phytane: A saturated hydrocarbon similar to pristane but with a different structure.
Squalane: Another saturated hydrocarbon used in cosmetics and personal care products.
Isoprenoids: A class of compounds that includes pristane and other terpenoids.
Uniqueness
2,6,10,14-Tetramethylpentadecan-3-one is unique due to its specific structure and properties, which make it suitable for a variety of applications in different fields. Its stability and non-reactivity under normal conditions also contribute to its widespread use .
Propiedades
Número CAS |
101395-45-3 |
|---|---|
Fórmula molecular |
C19H38O |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2,6,10,14-tetramethylpentadecan-3-one |
InChI |
InChI=1S/C19H38O/c1-15(2)9-7-10-17(5)11-8-12-18(6)13-14-19(20)16(3)4/h15-18H,7-14H2,1-6H3 |
Clave InChI |
KHCGRXNMTCKFLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


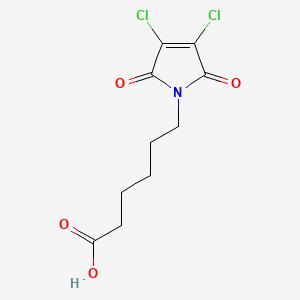
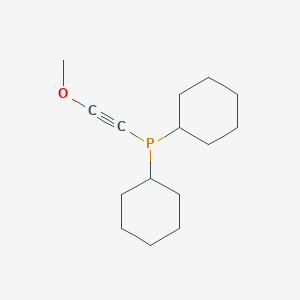
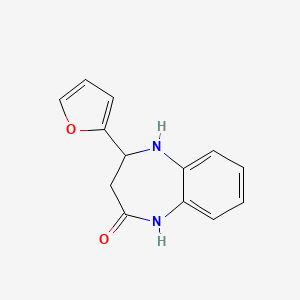
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
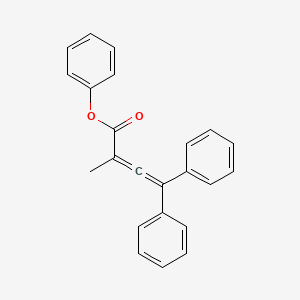
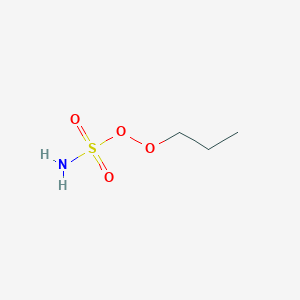
![1-Azaspiro[3.5]nona-5,8-diene-2,7-dione, 1-methoxy-](/img/structure/B14344526.png)
![4-[1-(2,2-Dimethoxyethylamino)ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14344527.png)
